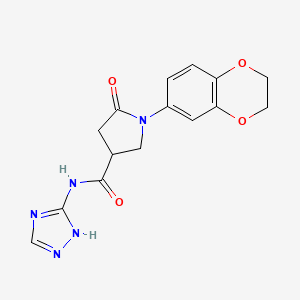

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxo-N-(4H-1,2,4-triazol-3-yl)pyrrolidine-3-carboxamide

Beschreibung

This compound features a pyrrolidine-3-carboxamide core substituted with a 2,3-dihydro-1,4-benzodioxin moiety at the 1-position and a 4H-1,2,4-triazol-3-yl group at the amide nitrogen.

Eigenschaften

IUPAC Name |

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxo-N-(1H-1,2,4-triazol-5-yl)pyrrolidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N5O4/c21-13-5-9(14(22)18-15-16-8-17-19-15)7-20(13)10-1-2-11-12(6-10)24-4-3-23-11/h1-2,6,8-9H,3-5,7H2,(H2,16,17,18,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYRHWAAXFBNGIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)N3CC(CC3=O)C(=O)NC4=NC=NN4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxo-N-(4H-1,2,4-triazol-3-yl)pyrrolidine-3-carboxamide is a hybrid molecule that incorporates a benzodioxin moiety and a triazole ring. Its unique structure suggests potential biological activities that warrant exploration. This article provides a detailed overview of its biological activity, including relevant data tables and case studies.

| Property | Value |

|---|---|

| Molecular Formula | C15H15N5O4 |

| Molar Mass | 329.31 g/mol |

| CAS Number | 1050816-89-1 |

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its pharmacological properties. The following sections summarize key findings from various studies.

Antimicrobial Activity

Research indicates that compounds containing the triazole ring exhibit significant antimicrobial properties. The triazole moiety has been associated with antifungal activity against a range of pathogens, including Candida and Aspergillus species. The compound's structure suggests it may inhibit fungal cell wall synthesis or disrupt membrane integrity.

Anticancer Properties

Studies have shown that derivatives of benzodioxin compounds can exhibit anticancer activity. For instance, compounds similar to 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxo-N-(4H-1,2,4-triazol-3-yl)pyrrolidine-3-carboxamide have demonstrated cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Anti-inflammatory Effects

The presence of the pyrrolidine and triazole rings in the compound suggests potential anti-inflammatory properties. Research into related compounds has shown that they can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are critical in inflammatory pathways.

Study 1: Antifungal Activity

A study evaluated the antifungal efficacy of several triazole derivatives against Candida albicans. The compound demonstrated an MIC (Minimum Inhibitory Concentration) of 8 µg/mL, indicating strong antifungal potential compared to standard treatments.

Study 2: Anticancer Activity

In vitro tests on human breast cancer cells (MCF-7) revealed that the compound induced apoptosis at concentrations above 10 µM. Flow cytometry analysis showed an increase in sub-G1 phase cells, indicating cell death.

Study 3: Anti-inflammatory Mechanism

In a murine model of inflammation, administration of the compound resulted in a significant reduction in paw edema compared to control groups. Histological analysis confirmed decreased infiltration of inflammatory cells.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Triazole vs.

- Substituent Complexity : The acetamidophenyl-thiazole substituent in CAS 790237-66-0 introduces additional aromaticity and hydrogen-bonding sites, which could enhance selectivity for specific protein pockets .

- Lipophilicity : The benzodioxin moiety is conserved across all compounds, suggesting shared pharmacokinetic properties, such as blood-brain barrier penetration.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.